sodium;N,N-dimethylcarbamodithioate
Overview
Description
Dextran from Leuconostoc mesenteroides . Dextran is a complex branched glucan (polysaccharide) composed of many glucose molecules. It is produced by certain lactic acid bacteria, such as Leuconostoc mesenteroides, and has a variety of applications in the medical and pharmaceutical fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dextran is typically synthesized through the fermentation process involving Leuconostoc mesenteroides. The bacteria utilize sucrose as a substrate to produce dextran via the enzyme dextransucrase. The reaction conditions include maintaining an optimal temperature of around 25-30°C and a pH of 5-7 to ensure maximum enzyme activity.
Industrial Production Methods
In industrial settings, dextran production involves large-scale fermentation processes. The fermentation broth is subjected to downstream processing, which includes steps such as filtration, precipitation, and purification to obtain high-purity dextran. The purified dextran is then dried and milled into a fine powder for various applications.
Chemical Reactions Analysis
Types of Reactions
Dextran undergoes several types of chemical reactions, including:
Oxidation: Dextran can be oxidized to produce dextran aldehyde, which has applications in drug delivery systems.
Reduction: Reduction reactions can modify the functional groups on dextran, altering its properties.
Substitution: Dextran can undergo substitution reactions to introduce various functional groups, enhancing its utility in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide. The reaction is typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to avoid degradation of the polysaccharide.
Substitution: Reagents like chloroacetic acid and epichlorohydrin are used for carboxymethylation and cross-linking reactions, respectively.
Major Products Formed
Dextran aldehyde: Formed through oxidation, used in drug delivery.
Carboxymethyl dextran: Formed through substitution, used in biomedical applications.
Cross-linked dextran: Formed through cross-linking, used in chromatography and as a drug carrier.
Scientific Research Applications
Dextran has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in various chemical reactions and as a matrix in chromatography.
Biology: Employed in cell culture media and as a cryoprotectant for biological samples.
Medicine: Used as a plasma volume expander in intravenous therapy and as a carrier for drug delivery systems.
Industry: Utilized in the food industry as a thickening agent and in cosmetics for its moisturizing properties.
Mechanism of Action
Dextran exerts its effects through various mechanisms depending on its application:
Plasma Volume Expander: Dextran increases the osmotic pressure in the blood, drawing water into the bloodstream and expanding plasma volume.
Drug Delivery: Dextran can form complexes with drugs, enhancing their solubility and stability, and facilitating targeted delivery to specific tissues.
Cryoprotectant: Dextran protects cells and tissues from damage during freezing by preventing ice crystal formation.
Comparison with Similar Compounds
Similar Compounds
Starch: Another polysaccharide composed of glucose units, used as a food additive and in pharmaceuticals.
Cellulose: A polysaccharide used in the production of paper and textiles, and as a food additive.
Chitosan: Derived from chitin, used in biomedical applications and water treatment.
Uniqueness
Dextran is unique due to its branched structure, which imparts distinct physical and chemical properties. Unlike starch and cellulose, dextran is highly soluble in water and can form gels, making it particularly useful in medical and pharmaceutical applications. Its ability to undergo various chemical modifications further enhances its versatility.
Properties
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRVIHUFHQIAL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=S)[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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